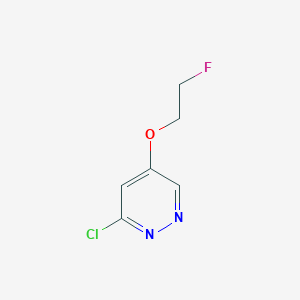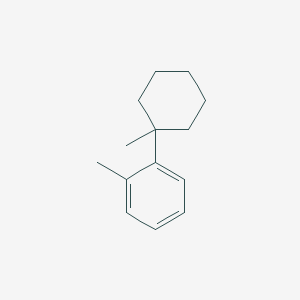
1-Methyl-2-(1-methylcyclohexyl)benzene
Descripción general
Descripción
1-Methyl-2-(1-methylcyclohexyl)benzene is a compound that can be considered a derivative of benzene where a methyl group and a 1-methylcyclohexyl group are attached to the benzene ring. This structure implies that the compound is a part of the alkylbenzenes family, which are known for their presence in various chemical processes, including those relevant to fuel combustion and synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of compounds related to 1-Methyl-2-(1-methylcyclohexyl)benzene can be complex, involving multiple steps and various reagents. For instance, the synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol involves the use of PPh(3).HBr in methanol followed by aldehydes in the presence of a base, yielding the desired 1,3-dienes . This indicates that the synthesis of such compounds often requires careful control of reaction conditions and the use of specific catalysts or reagents.
Molecular Structure Analysis
The molecular structure of 1-Methyl-2-(1-methylcyclohexyl)benzene would be expected to show a benzene ring substituted with a methyl group and a 1-methylcyclohexyl group. The structure of related compounds, such as 1,2-bis(pentaphenylphenyl)benzene, has been determined by X-ray crystallography, revealing a C2-symmetric conformation in the crystal . Such structural analyses are crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 1-Methyl-2-(1-methylcyclohexyl)benzene can be diverse. For example, the pyrolysis of methylcyclohexane, a related compound, results in the formation of various intermediates and products, including benzene and toluene . Additionally, the generation and reactions of 5,6-dimethylene-2-cyclohexene-1,4-diones lead to the synthesis of polycyclic 1,4-benzoquinones, indicating the potential for complex reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-2-(1-methylcyclohexyl)benzene would be influenced by its molecular structure. The presence of the 1-methylcyclohexyl group could affect the compound's boiling point, solubility, and stability. For instance, the pyrolysis of 1-methylcyclohexene, a structurally related compound, shows that the decomposition is homogeneous and first-order, with specific rate constants10. Such data are essential for understanding the behavior of the compound under various conditions.
Aplicaciones Científicas De Investigación
Fuel and Combustion Studies
1-Methyl-2-(1-methylcyclohexyl)benzene, as a simple alkylated cyclohexane, is used in studies related to fuel and combustion. Research has focused on understanding its combustion chemistry, which is crucial for developing kinetic models of larger cycloalkanes and practical fuels. Investigations have identified various pyrolysis and flame intermediates, providing experimental evidence for the formation channels of toluene and benzene observed in both pyrolysis and flame of methylcyclohexane, contributing significantly to the development of kinetic models for combustion processes (Wang et al., 2014).
Photovoltaic Device Development
The compound has been utilized in the synthesis of main-chain fullerene polymers, which show promise in photovoltaic applications. The synthesis process includes controlled radical additions, leading to the creation of oligomers and polymers containing fullerene in the main chain. These materials demonstrate novel solid-state behavior and electronic activity, making them suitable for use in photovoltaic devices (Hiorns et al., 2009).
Hydroxylation of Cyclohexane and Benzene
1-Methyl-2-(1-methylcyclohexyl)benzene has been studied in the context of the activation of nonheme FeIII-OOH intermediates for hydroxylation of cyclohexane and benzene. This research provides insights into the reaction mechanisms and catalyst design for efficient hydroxylation reactions (Kal et al., 2018).
Catalysis and Oxidation Studies
The compound has been involved in studies related to heterogeneously catalyzed gas phase oxidations. These studies focus on understanding the mechanisms and improving the efficiency of catalytic processes, particularly in the oxidation of substances related to 1-methyl-2-(1-methylcyclohexyl)benzene (Miura et al., 1992).
Safety And Hazards
1-Methyl-2-(1-methylcyclohexyl)benzene is classified as a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways, and it causes skin irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using personal protective equipment .
Propiedades
IUPAC Name |
1-methyl-2-(1-methylcyclohexyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-12-8-4-5-9-13(12)14(2)10-6-3-7-11-14/h4-5,8-9H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDYGXWYOJNFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554617 | |
| Record name | 1-Methyl-2-(1-methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(1-methylcyclohexyl)benzene | |
CAS RN |
14962-10-8 | |
| Record name | 1-Methyl-2-(1-methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








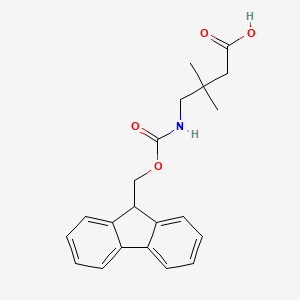
![Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031044.png)



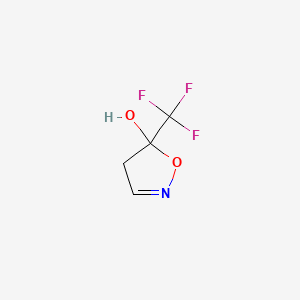
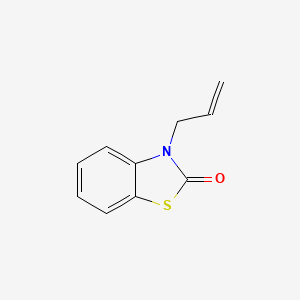
![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)
